molecular formula C10H11NO4S B3004351 1-(Methylsulfonyl)indoline-5-carboxylic acid CAS No. 712319-44-3

1-(Methylsulfonyl)indoline-5-carboxylic acid

Cat. No.: B3004351
CAS No.: 712319-44-3
M. Wt: 241.26
InChI Key: JNMXVSCEGKFVJR-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)indoline-5-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

The synthesis of 1-(Methylsulfonyl)indoline-5-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the N-alkylation of derivatives of 5-nitroindoles using sodium hydride in a solvent like dimethylformamide (DMF) under anhydrous conditions . The resulting product undergoes further reactions, such as chlorosulfonation using chlorosulfonic acid, to introduce the sulfonyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Methylsulfonyl)indoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amine.

Common reagents and conditions used in these reactions include methanesulfonic acid (MsOH) under reflux conditions for Fischer indole synthesis . Major products formed from these reactions include various substituted indoles and sulfone derivatives.

Comparison with Similar Compounds

1-(Methylsulfonyl)indoline-5-carboxylic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    5-Methoxyindole-2-carboxylic acid: Exhibits anti-inflammatory activity.

The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMXVSCEGKFVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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